N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c29-23-13-17(16-27(23)19-7-2-1-3-8-19)24(30)25-15-18-14-21(22-11-6-12-31-22)28(26-18)20-9-4-5-10-20/h1-3,6-8,11-12,14,17,20H,4-5,9-10,13,15-16H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDMWLYPTXENJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyrazole ring, cyclopentyl group, and a phenyl moiety, suggest significant biological activity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 418.49 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Central to its biological activity, potentially interacting with various targets. |
| Cyclopentyl Group | May influence lipophilicity and receptor binding. |
| Thiophene Substituent | Enhances interaction with biological systems due to its electron-rich nature. |
| Phenyl Moiety | Contributes to binding affinity and stability in biological environments. |
Preliminary studies indicate that compounds with similar structures may interact with specific molecular targets related to inflammation and pain pathways. The presence of the pyrazole and thiophene rings suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
Pharmacological Profiles
Research has shown that derivatives of pyrazole can exhibit various pharmacological activities, including:
- Anti-inflammatory Effects : Inhibition of COX enzymes leads to reduced production of prostaglandins, mediating inflammation.
- Antimicrobial Activity : Some pyrazole derivatives have demonstrated efficacy against bacterial strains, suggesting potential for treating infections .
- Neuroprotective Properties : Compounds targeting mGluR5 receptors show promise in treating neuropsychiatric disorders.
In Vitro Studies
A study evaluated the anti-inflammatory effects of related pyrazole compounds in vitro, demonstrating significant inhibition of COX-2 activity at micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications to the substituents could enhance potency without increasing toxicity .
In Vivo Studies
In vivo experiments using murine models have shown that similar derivatives can significantly reduce inflammation markers following administration. For instance, a compound structurally related to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine demonstrated a dose-dependent reduction in paw swelling in arthritis models .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring , a cyclopentyl group , and a thiophene ring , along with a pyrrolidine moiety. The synthesis typically involves multi-step processes that include the formation of the pyrazole and subsequent modifications to introduce the cyclopentyl and thiophene substituents. The detailed synthesis pathway can be outlined as follows:
- Formation of Pyrazole : The initial step involves the reaction of suitable precursors to form the pyrazole structure.
- Cyclopentyl and Thiophene Introduction : This is achieved through selective substitution reactions.
- Pyrrolidine Formation : The final steps involve cyclization to form the pyrrolidine ring and subsequent functionalization to yield the carboxamide.
Anti-inflammatory Properties
Preliminary studies indicate that compounds similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide may exhibit significant anti-inflammatory activity. These compounds are believed to interact with specific molecular targets involved in inflammation pathways, potentially modulating enzyme activity related to inflammatory responses.
Key Findings :
- Inhibition of Pro-inflammatory Mediators : Research suggests that this compound can decrease levels of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The compound's structural characteristics also suggest potential anticancer applications. Similar compounds have shown efficacy against various cancer cell lines through mechanisms that may involve the inhibition of cell proliferation and induction of apoptosis.
Case Study Insights :
- Molecular Docking Studies : In silico studies have demonstrated that derivatives of this compound can bind effectively to targets associated with cancer progression, suggesting a pathway for further optimization .
- Experimental Results : Compounds with similar structural motifs have exhibited significant growth inhibition in various cancer cell lines, indicating a promising avenue for further research .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-chloro-N-(1-cyclopentyl... | Contains chloro substituent | Potential for different receptor interactions |
| N-(4-fluorophenyl)... | Urea linkage instead of carboxamide | Variations in pharmacological profiles |
| N-(5-methylpyrazol... | Methoxy substitution | Influences solubility and biological activity |
Comparison with Similar Compounds
Key Structural Differences
Molecular and Pharmacological Implications
Molecular Properties
- Lipophilicity (logP) : The target compound’s pyrazole-thiophene and cyclopentyl groups likely increase logP compared to the analog’s fluorophenyl and thiadiazole, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Metabolic stability : The cyclopentyl group in the target compound could slow oxidative metabolism compared to the analog’s isopropyl group.
Hypothesized Pharmacological Effects
- Target selectivity : The pyrazole-thiophene moiety may favor interactions with kinases (e.g., JAK or MAPK families), whereas the analog’s thiadiazole-fluorophenyl system might target enzymes like carbonic anhydrases or proteases.
- Fluorine effects : The 4-fluorophenyl group in the analog could enhance binding via halogen bonding or modulate electron distribution in the aromatic ring .
Research Findings and Limitations
- Available data : The analog in has been cataloged with a molecular formula and registry number (878731-29-4) but lacks explicit pharmacological data .
- Inferred activity : Structural parallels suggest both compounds may exhibit inhibitory activity against enzymes requiring aromatic or heterocyclic recognition motifs.
- Knowledge gaps: No direct comparative assays (e.g., IC₅₀ values) are provided, limiting mechanistic conclusions.
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: The synthesis of multi-heterocyclic compounds like this requires iterative optimization. A multi-step approach is recommended:
- Step 1 : Condensation of cyclopentylamine with thiophene-2-carbaldehyde to form the pyrazole core, followed by alkylation with bromomethyl-pyrrolidine intermediates.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Step 3 : Final coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions .
- Yield Optimization : Monitor reaction kinetics via TLC/HPLC and adjust stoichiometric ratios (e.g., 1.2:1 molar excess of acyl chloride for amidation) .
Q. What analytical techniques are critical for confirming structural integrity during synthesis?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~496.2 g/mol).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate modifications in the pyrazole and pyrrolidine moieties?
Methodological Answer:
- Systematic Substitution : Replace cyclopentyl with cyclohexyl or aromatic groups to assess steric effects on target binding.
- Biological Assays : Test analogs in receptor-binding assays (e.g., kinase inhibition) and correlate with computational docking scores (e.g., AutoDock Vina) .
- Data Interpretation : Use cluster analysis to group compounds by activity; prioritize modifications with >50% inhibition at 10 µM .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to identify bioavailability limitations (e.g., rapid hepatic clearance).
- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) to detect inactive metabolites .
- Model Validation : Use transgenic rodents or disease-specific in vivo models (e.g., choroidal neovascularization models for ocular targets) to refine dosing regimens .
Q. How should molecular docking studies predict target interactions for this compound?
Methodological Answer:
Q. What experimental designs mitigate off-target effects in functional assays?
Methodological Answer:
- Counter-Screening : Test the compound against a panel of 50+ unrelated targets (e.g., GPCRs, ion channels) at 10 µM.
- Cellular Toxicity Assays : Measure IC in HEK293 or primary cells to rule out nonspecific cytotoxicity.
- CRISPR Knockout Models : Validate target specificity using cells lacking the putative receptor (e.g., VEGFR-2 KO) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50_{50}50 values across different assay platforms?
Methodological Answer:
- Assay Standardization : Re-test the compound under identical conditions (e.g., ATP concentration in kinase assays).
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability.
- Statistical Analysis : Apply Grubbs’ test to identify outliers; use Bland-Altman plots to assess systematic bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
